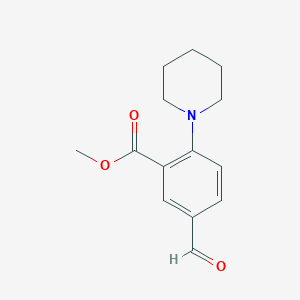
Methyl 5-formyl-2-(piperidin-1-yl)benzoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Bioactive Precursor in Organic Synthesis
Synthesis and Applications
Methyl-2-formyl benzoate is recognized for its versatility as a bioactive precursor in the synthesis of compounds with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it a significant structure and an excellent precursor for exploring new bioactive molecules. This compound is synthetically versatile, serving as a raw material for medical product preparation, highlighting its importance in organic synthesis and the pharmaceutical industry (Farooq & Ngaini, 2019).
Minor Groove Binder in DNA Interaction
DNA Binding and Applications
Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA, are based on N-methyl piperazine derivatives. These compounds are utilized in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and as radioprotectors and topoisomerase inhibitors. This family of drugs provides a basis for rational drug design and a model system to investigate DNA sequence recognition and binding, underscoring the role of such compounds in research related to DNA interactions (Issar & Kakkar, 2013).
Antidepressant/Anxiolytic Activity via Serotonin Receptors
Pharmacological Profile
The compound SB-649915 demonstrates potent activity as a 5-HT1A and 5-HT1B autoreceptor antagonist and serotonin reuptake inhibitor, suggesting a mechanism for fast-acting antidepressant activity. This profile provides insights into the development of novel psychiatric medications with the potential for rapid onset of action, highlighting the importance of methyl 5-formyl-2-(piperidin-1-yl)benzoate derivatives in neuropsychiatric drug development (Watson & Dawson, 2007).
Safety And Hazards
“Methyl 5-formyl-2-(piperidin-1-yl)benzoate” should be handled with care. It is recommended to keep the product away from heat, sparks, open flames, and hot surfaces. Avoid contact with skin and eyes, and do not breathe dust, fume, gas, mist, vapors, or spray. Use personal protective equipment as required .
Orientations Futures
Piperidine derivatives, including “Methyl 5-formyl-2-(piperidin-1-yl)benzoate”, have potential applications in the pharmaceutical industry . Future research could focus on developing efficient synthesis methods, studying their biological activity, and exploring their potential as therapeutic agents .
Propriétés
IUPAC Name |
methyl 5-formyl-2-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-9-11(10-16)5-6-13(12)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZHUQIHFBIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-2-(piperidin-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



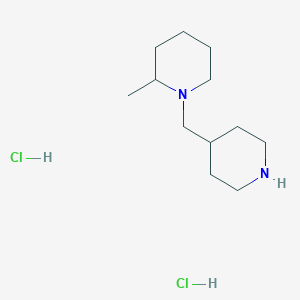
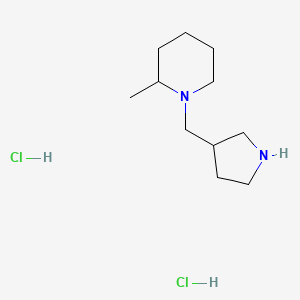
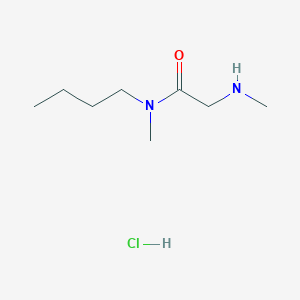
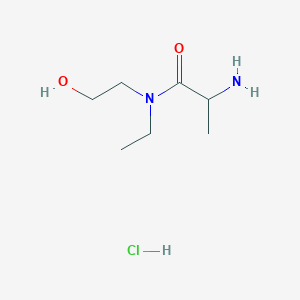
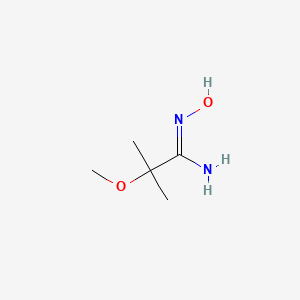
![Methyl 1-{thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxylate](/img/structure/B1456222.png)
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
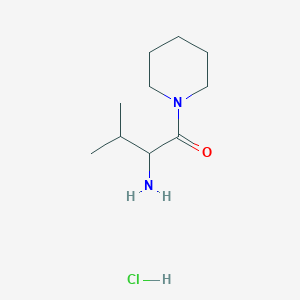
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)
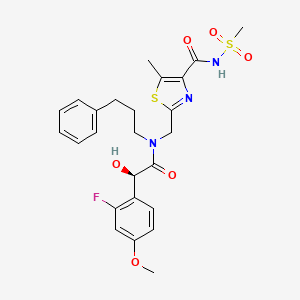
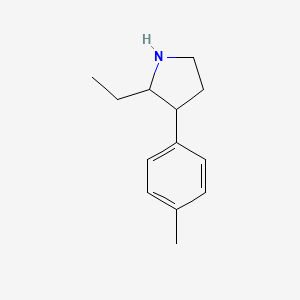
![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)